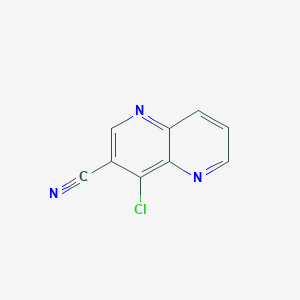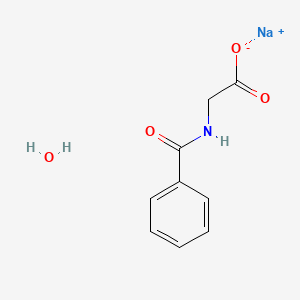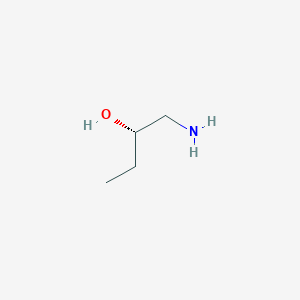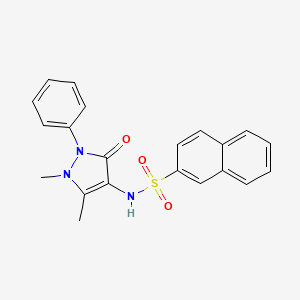
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)naphthalene-2-sulfonamide
Übersicht
Beschreibung
“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)naphthalene-2-sulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The compound was characterized by single crystal XRD analysis .Molecular Structure Analysis
The molecular structure of this compound was characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilized the supramolecular assembly . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .Chemical Reactions Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilized the supramolecular assembly .Physical And Chemical Properties Analysis
The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed quite similarities between the experimental and theoretical calculations .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Sulfonamide compounds, including structures similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)naphthalene-2-sulfonamide, have been extensively studied for their therapeutic potential. They are recognized for their antibacterial properties and have been utilized in the treatment of bacterial infections. Beyond their traditional use as antibiotics, these compounds have found applications in treating diseases such as cancer, HIV, and Alzheimer's, demonstrating a wide therapeutic potential (Gulcin & Taslimi, 2018). The diverse applications in medicinal chemistry highlight the importance of sulfonamide compounds in drug development, especially as antiviral, anticancer, and in Alzheimer’s disease drugs.
Environmental Science Applications
The environmental impact and applications of sulfonamide compounds have also been a focus of research. Studies have investigated the presence of sulfonamides in the environment, particularly due to agricultural activities, and their potential effects on microbial populations. These investigations are crucial for understanding the ecological impact of widespread sulfonamide use and for developing strategies to mitigate potential risks to human health and the environment (Baran et al., 2011).
Materials Science Applications
In the realm of materials science, naphthalene sulfonamide derivatives have been explored for their applications in developing novel materials, such as plastic scintillators. Research has shown that modifying these compounds can lead to improvements in the scintillation efficiency, optical transparency, and stability of plastic scintillators, which are crucial for various applications in radiation detection (Salimgareeva & Kolesov, 2005).
Wirkmechanismus
Target of Action
The primary target of the compound is currently unknown. The compound has been synthesized and characterized
Mode of Action
The compound has been shown to have good binding interaction with ampicillin-ctx-m-15, with a binding score of -526 kcal/mol . This suggests that the compound may interact with proteins or enzymes in a similar manner.
Biochemical Pathways
Without knowledge of the compound’s specific target, it’s challenging to determine the exact biochemical pathways it affects. Related compounds have been tested against various biological diseases such as analgesic, anti-inflammatory, and anticancer activity , suggesting that this compound may also interact with pathways related to these biological processes.
Eigenschaften
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-15-20(21(25)24(23(15)2)18-10-4-3-5-11-18)22-28(26,27)19-13-12-16-8-6-7-9-17(16)14-19/h3-14,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNALXEWCIVAKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



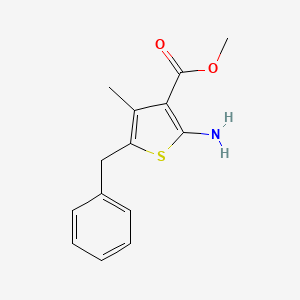
![4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123108.png)
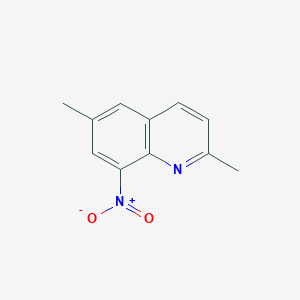
![4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B3123123.png)

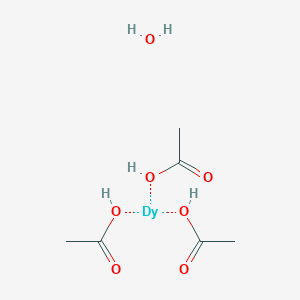
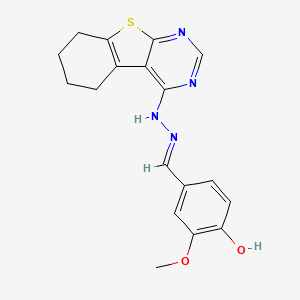


![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoic acid](/img/structure/B3123153.png)
